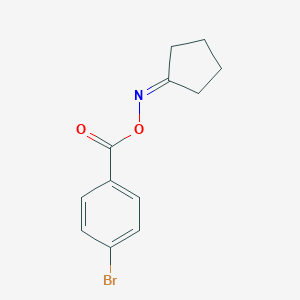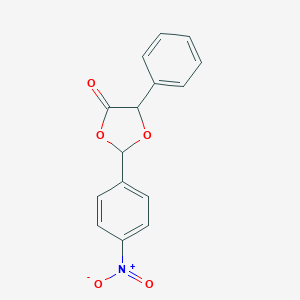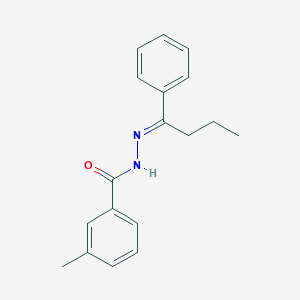![molecular formula C16H14I2N2O2 B324225 2-iodo-N-[2-[(2-iodobenzoyl)amino]ethyl]benzamide](/img/structure/B324225.png)
2-iodo-N-[2-[(2-iodobenzoyl)amino]ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N-[2-[(2-iodobenzoyl)amino]ethyl]benzamide is a complex organic compound with the molecular formula C16H14I2N2O2 and a molecular weight of 520.1 g/mol . This compound is characterized by the presence of iodine atoms and benzamide groups, making it a significant molecule in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[2-[(2-iodobenzoyl)amino]ethyl]benzamide typically involves the reaction of 2-iodobenzoyl chloride with 2-iodoaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with ethylenediamine to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[2-[(2-iodobenzoyl)amino]ethyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: The amide groups can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the iodine atoms.
Oxidation Products: Compounds with higher oxidation states.
Reduction Products: Compounds with lower oxidation states.
Scientific Research Applications
2-iodo-N-[2-[(2-iodobenzoyl)amino]ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-iodo-N-[2-[(2-iodobenzoyl)amino]ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-iodobenzamide
- 2-iodo-N-phenylbenzamide
- 2-iodobenzoyl chloride
Uniqueness
2-iodo-N-[2-[(2-iodobenzoyl)amino]ethyl]benzamide is unique due to its specific structure, which includes two iodine atoms and an amide linkage. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C16H14I2N2O2 |
|---|---|
Molecular Weight |
520.1 g/mol |
IUPAC Name |
2-iodo-N-[2-[(2-iodobenzoyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C16H14I2N2O2/c17-13-7-3-1-5-11(13)15(21)19-9-10-20-16(22)12-6-2-4-8-14(12)18/h1-8H,9-10H2,(H,19,21)(H,20,22) |
InChI Key |
RRWOITWIXNIPRR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CC=C2I)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CC=C2I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-4-[2-(3-phenylpropanoyl)hydrazino]butanoic acid](/img/structure/B324143.png)
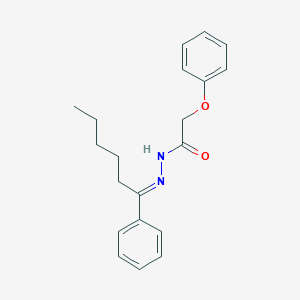
![N'-[1-(4-aminophenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B324148.png)
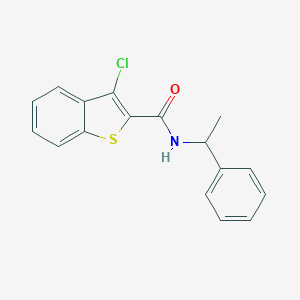
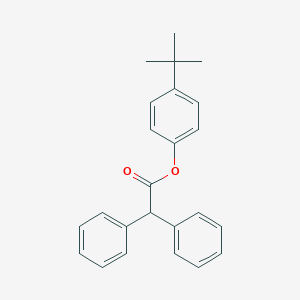
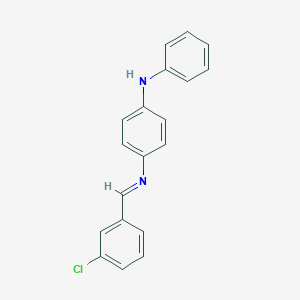
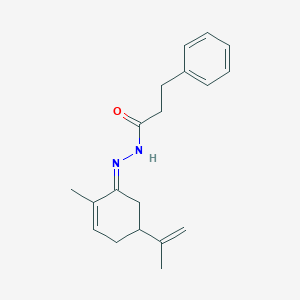
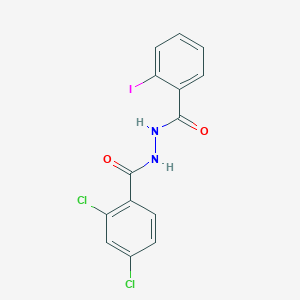
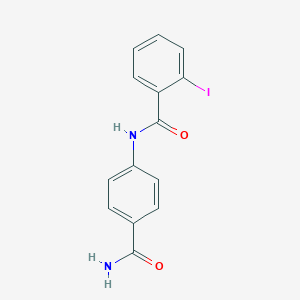
![Methyl [(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetate](/img/structure/B324158.png)
![cyclohexanone O-([1,1'-biphenyl]-4-ylcarbonyl)oxime](/img/structure/B324162.png)
